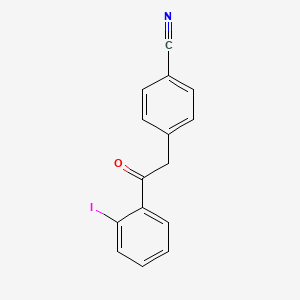

2-(4-Cyanophenyl)-2'-iodoacetophenone

Descripción general

Descripción

2-(4-Cyanophenyl)-2’-iodoacetophenone is an organic compound that features a cyanophenyl group and an iodoacetophenone moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-2’-iodoacetophenone typically involves the iodination of 2-(4-cyanophenyl)acetophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the acetophenone structure.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Cyanophenyl)-2’-iodoacetophenone may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom serves as an electrophilic site for nucleophilic displacement. Key examples include:

Mechanistic Insight : The iodine’s leaving group ability is enhanced by electron-withdrawing cyano groups, facilitating oxidative addition to palladium or copper catalysts.

Reduction Reactions

The ketone group undergoes selective reduction under controlled conditions:

Kinetic Control : Low temperatures (−10°C) prevent over-reduction of the nitrile group .

Cyano Group Transformations

The nitrile functionality participates in hydrolysis and addition reactions:

Steric Effects : The para-substitution pattern on the cyanophenyl ring slows hydrolysis kinetics compared to ortho-analogs.

Radical-Mediated Reactions

The iodo group enables radical chain processes:

Limitation : Competing iodide radical recombination reduces efficiency in non-optimized systems .

Comparative Reactivity of Functional Groups

A reactivity hierarchy is observed under standard conditions:

| Functional Group | Reactivity Rank | Preferred Reactions |

|---|---|---|

| Iodoacetophenone | 1 | Nucleophilic substitution, coupling |

| Ketone | 2 | Reduction, condensation |

| Cyano | 3 | Hydrolysis, nucleophilic addition |

Mechanistic Challenges

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(4-Cyanophenyl)-2'-iodoacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of reactions, including:

- Cross-coupling reactions : It can be used in Suzuki or Sonogashira reactions to form biaryl compounds.

- Nucleophilic substitutions : The iodo group can be replaced by various nucleophiles, facilitating the creation of complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Cross-coupling | Forms biaryl compounds | Various substituted biphenyls |

| Nucleophilic substitution | Iodine is replaced by nucleophiles | Amine derivatives |

| Electrophilic aromatic substitution | Reacts with electrophiles | Functionalized aromatic compounds |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. Studies have explored its role as:

- Anticancer agents : Some derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial agents : The compound has been investigated for its ability to inhibit bacterial growth.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development as anticancer drugs .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable films and its electronic properties make it a candidate for:

- Organic semiconductors : Used in electronic devices due to their charge transport properties.

- Sensors : The compound's sensitivity to environmental changes can be harnessed in sensor technology.

Mecanismo De Acción

The mechanism of action of 2-(4-Cyanophenyl)-2’-iodoacetophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanophenyl group can interact with nucleophiles, while the iodoacetophenone moiety can undergo substitution and oxidation reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Cyanophenyl)acetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

2-Iodoacetophenone: Lacks the cyanophenyl group, limiting its applications in certain chemical transformations.

4-Cyanophenylacetic acid: Contains a carboxylic acid group instead of the acetophenone moiety, leading to different reactivity and applications.

Uniqueness

2-(4-Cyanophenyl)-2’-iodoacetophenone is unique due to the presence of both the cyanophenyl and iodoacetophenone groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(4-Cyanophenyl)-2'-iodoacetophenone, with the CAS number 898784-41-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H12I N O

- Molecular Weight : 319.18 g/mol

This compound features a cyanophenyl group and an iodoacetophenone moiety, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer and antimicrobial domains. The presence of the cyano group and iodine atom is crucial for modulating these activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to or structurally similar to this compound.

Case Studies

- Synthesis and Screening : A study synthesized various cyano-substituted derivatives and evaluated their anticancer activity against a panel of 60 human cancer cell lines. Compounds with similar scaffolds demonstrated significant antiproliferative effects, particularly against melanoma and breast cancer cell lines .

- Mechanism of Action : The mechanism often involves interaction with tubulin, disrupting microtubule dynamics, which is critical for cancer cell division. Molecular docking studies have shown that certain analogs bind effectively to tubulin, inhibiting its polymerization .

Antimicrobial Activity

Compounds with structural similarities have also been noted for their antimicrobial properties.

The proposed mechanism involves interference with bacterial cell wall synthesis or disruption of cellular membranes, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic rings can enhance potency against various cancer types.

| Modification | Effect on Activity |

|---|---|

| Para-cyano substitution | Increased potency against cancer cells |

| Iodine substitution | Enhanced binding affinity to target proteins |

Research Findings

Recent research has focused on optimizing the biological activity of compounds like this compound through various synthetic strategies.

- In vitro Studies : Compounds were tested against multiple cancer cell lines, revealing IC50 values in the micromolar range. For instance, one derivative showed an IC50 value of 0.5 µM against melanoma cells .

- Toxicity Assessments : While exploring efficacy, toxicity profiles were also considered. Compounds exhibiting low cytotoxicity towards non-cancerous cells were prioritized for further development .

Propiedades

IUPAC Name |

4-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-4-2-1-3-13(14)15(18)9-11-5-7-12(10-17)8-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEASFUZOGJQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642328 | |

| Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-41-3 | |

| Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.